Functional Group Reactivity: A Hydroxyl Handle Missing in Mainstream Fragrance Spiroketals
8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol possesses a secondary hydroxyl group (exact mass 186.1256 Da, HBD=1, HBA=3), enabling downstream derivatization reactions (e.g., oxidation to ketones, esterification, etherification) [1]. In contrast, the commercially prevalent fragrance analog 2-methyl-1,5-dioxaspiro[5.5]undecane (Herbal Undecane, CAS 6413-26-9) lacks this functional group (exact mass 170.1307 Da, HBD=0, HBA=2) and is chemically inert as a terminal fragrance ingredient [2]. This provides a clear, quantifiable advantage for 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol as a versatile synthetic intermediate, whereas Herbal Undecane is a functional dead-end.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 1 (Hydroxyl group present) |
| Comparator Or Baseline | 2-Methyl-1,5-dioxaspiro[5.5]undecane: 0 (Hydroxyl group absent) |
| Quantified Difference | Target has 1 HBD; Comparator has 0 HBD |
| Conditions | Computed molecular properties (PubChem, Cactvs 3.4.8.24) |
Why This Matters
For procurement decisions in medicinal chemistry and building block synthesis, the hydroxyl group makes 8-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol a multi-step synthetic intermediate, directly increasing its value over non-functionalized analogs.
- [1] PubChem. Compound Summary for CID 22923: 9-Methyl-1,5-dioxaspiro(5.5)undecan-3-ol (Isomer of Target Compound). Computed Properties. View Source
- [2] PubChem. Compound Summary for CID 97842: 2-Methyl-1,5-dioxaspiro[5.5]undecane. View Source
